molecular formula C12H13F3O2 B2728025 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1271556-64-9

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2728025
CAS No.: 1271556-64-9
M. Wt: 246.229
InChI Key: QGEIDALRFBLEJF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

It is used in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase . Neutrophil elastase and proteinase are enzymes that play crucial roles in various biological processes, including inflammation and digestion.

Mode of Action

As a precursor in the synthesis of 2-aminobenzaldehyde oxime analogs, it may contribute to the inhibition of neutrophil elastase and proteinase . These enzymes are involved in the breakdown of proteins during various biological processes, and their inhibition can lead to a decrease in these processes.

Biochemical Pathways

Given its role in the synthesis of 2-aminobenzaldehyde oxime analogs, it may influence pathways related to inflammation and digestion, where neutrophil elastase and proteinase play key roles .

Result of Action

As a precursor in the synthesis of 2-aminobenzaldehyde oxime analogs, it may contribute to the inhibition of neutrophil elastase and proteinase . This could potentially lead to a decrease in processes such as inflammation and digestion, where these enzymes play key roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 3,3,3-trifluoro-2,2-dimethylpropanenitrile with a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions at temperatures ranging from 90-100°C, resulting in the formation of the desired propanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which confer distinct chemical and physical properties. These features make it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-4-3-5-9(6-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEIDALRFBLEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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